Taranabant, specifically its (1R,2R) stereoisomer, is a synthetic compound classified as a cannabinoid-1 receptor inverse agonist. It was developed primarily for the treatment of obesity by modulating the endocannabinoid system. Taranabant is structurally related to other cannabinoid receptor modulators and has been studied for its potential to influence appetite and energy expenditure.
Taranabant is classified under the category of cannabinoid receptor modulators, specifically targeting the cannabinoid-1 receptor. Its development was motivated by the need for effective pharmacological interventions in obesity management. The compound is often referenced by its developmental code, MK-0364, in scientific literature.
The synthesis of taranabant has evolved through various methodologies aimed at improving yield and efficiency. One notable approach is the palladium-catalyzed amidation of an enol tosylate, which leads to a stereodefined tetrasubstituted enamide. This step is crucial as it sets up the necessary stereochemistry for the final product. Subsequent asymmetric hydrogenation of this intermediate yields taranabant with high enantiomeric purity .
The synthesis process involves several key steps:
Taranabant's molecular structure can be described by its chemical formula . The compound features a complex arrangement that includes a trifluoromethyl group and a chlorophenyl moiety, contributing to its biological activity.
The structural data indicates that taranabant possesses multiple chiral centers, which are critical for its interaction with cannabinoid receptors. The stereochemical configuration significantly influences its pharmacological properties.
Taranabant undergoes various chemical reactions typical of organic compounds, including:
The specific conditions under which these reactions are carried out (e.g., temperature, pressure, catalyst type) are optimized to maximize yield and selectivity towards the desired stereoisomer.
Taranabant functions as an inverse agonist at the cannabinoid-1 receptor, meaning it binds to the receptor and induces an opposite pharmacological effect compared to agonists. This mechanism leads to reduced appetite and increased energy expenditure.
Studies have shown that administration of taranabant can significantly alter metabolic rates and appetite regulation in animal models . The precise signaling pathways involved include inhibition of neuropeptide Y and modulation of other appetite-related neuropeptides.
Taranabant has been primarily investigated for its potential role in treating obesity. Its unique mechanism as a cannabinoid-1 receptor inverse agonist positions it as a candidate for addressing metabolic disorders associated with obesity. Clinical trials have evaluated its efficacy in weight loss and metabolic improvements, although concerns about side effects have limited its clinical use .
The isolation of the therapeutically active (1R,2R)-stereoisomer of taranabant (MK-0364) presented significant synthetic challenges due to the presence of two chiral centers. Early synthetic routes relied on diastereomeric salt crystallization using chiral acids such as dibenzoyl-L-tartaric acid for enantiomeric enrichment. This approach achieved moderate enantioselectivity (70-85% ee) but suffered from low yields (<30%) and required multiple crystallization cycles, making it impractical for large-scale production [3]. The chromatographic separation of stereoisomers using chiral stationary phases (e.g., amylose-derived columns) provided higher enantiopurity (>98% ee) but was limited by low throughput and high solvent consumption, restricting utility to analytical or small-scale preparatory applications [5].
A breakthrough came with the development of a dynamic kinetic resolution (DKR) strategy during the hydrogenation of a bromo-keto intermediate. This process utilized a Ru-(S)-BINAP catalyst system that simultaneously isomerized the labile chiral center while hydrogenating the ketone, yielding the crucial (1R,2R)-amino alcohol precursor with exceptional stereocontrol (98% ee, 94% yield). This elegant approach circumvented the need for post-synthetic resolution by establishing the correct stereochemistry early in the synthesis [3] [6]. The crystalline nature of the (1R,2R)-isomer was exploited through crystallization-induced diastereomer purification in later synthetic stages, where undesired stereoisomers were excluded from the crystal lattice, achieving >99.5% diastereomeric excess [3].
Table 1: Chiral Resolution Techniques for Taranabant (1R,2R) Configuration
Method | Chiral Selector/Agent | Enantiomeric Excess (%) | Yield (%) | Scalability |
---|---|---|---|---|
Diastereomeric Salt Crystallization | Dibenzoyl-L-tartaric acid | 70-85% | <30% | Moderate |
Chiral Chromatography | Amylose-derived CSP | >98% | Low | Analytical/preparatory |
Dynamic Kinetic Resolution | Ru-(S)-BINAP catalyst | 98% | 94% | Industrial |
Crystallization-Induced Purification | Lattice exclusion | >99.5% | 85% | Industrial |
The large-scale synthesis of taranabant necessitated the development of efficient catalytic asymmetric methods. The cornerstone transformation involves a rhodium-catalyzed enantioselective hydrogenation of an enamide precursor using DuPhos-type ligands (specifically (R,R)-DuanPhos). This reaction established the C1 stereocenter with near-perfect enantioselectivity (99.4% ee) under mild conditions (50 psi H₂, 25°C), demonstrating exceptional functional group tolerance toward the pyridine trifluoromethyl group and nitrile substituents [3] [6].
A convergent synthetic route employed chiral pool starting materials derived from L-phenylalanine to introduce the β-amino alcohol motif. The stereointegrity was preserved through careful protection/deprotection sequences and mild coupling conditions during amide bond formation with the 2-methyl-2-[5-(trifluoromethyl)pyridin-2-yloxy]propanoic acid moiety [3]. Process optimization replaced chromatographic purification with crystallization-driven diastereomer separation by forming a hemisolvate crystalline structure (94 wt% purity, 94% isolated yield), significantly improving manufacturability. The final process demonstrated remarkable atom economy, with all stereogenic centers introduced catalytically rather than through stoichiometric chiral auxiliaries [3] [6].
The cannabinoid-1 receptor exhibits marked stereoselectivity for the (1R,2R)-configuration over other stereoisomers. Pharmacological evaluation revealed a 150-fold difference in CB1 binding affinity (Kᵢ = 0.35 nM vs. 53 nM for (1S,2S)-isomer) and a 300-fold difference in functional antagonism (IC₅₀ = 0.13 nM vs. 39 nM) [1] [3]. Systematic modification of the diarylpropylamine core demonstrated that the 3-cyanophenyl moiety engages in π-π stacking with F170/Trp279 in the CB1 binding pocket, while the 4-chlorophenyl group occupies a hydrophobic subpocket. The methyl group on the propylamine backbone provides optimal steric bulk, with ethyl or hydrogen substitutions reducing potency by 10- and 50-fold respectively [3] [9].
The amide linker proved essential for maintaining the bioactive conformation, with ester or ketone isosteres showing complete loss of activity. The tert-butyl-like gem-dimethyl group adjacent to the ether oxygen rigidifies the molecule by preventing rotation around the C(O)-N bond, while the 5-(trifluoromethyl)pyridin-2-yloxy group forms critical hydrogen bonds with K192 and hydrophobic interactions with F174/Leu387. Molecular truncation studies identified the minimum pharmacophore as the diarylpropylamine-amide fragment, with removal of either aromatic ring abolishing activity [3].
Table 2: SAR Profile of Taranabant Structural Modifications
Structural Region Modified | Key Analog Changes | CB1 Binding Affinity (Kᵢ) | Functional Activity (IC₅₀) |
---|---|---|---|
Stereochemistry | (1R,2R)-isomer | 0.35 nM | 0.13 nM |
(1S,2S)-isomer | 53 nM | 39 nM | |
Aryl Group 1 | 3-Cyanophenyl | 0.35 nM | 0.13 nM |
3-Chlorophenyl | 1.2 nM | 0.9 nM | |
Aryl Group 2 | 4-Chlorophenyl | 0.35 nM | 0.13 nM |
4-Methylphenyl | 2.8 nM | 1.7 nM | |
Propylamine Methyl | -CH₃ | 0.35 nM | 0.13 nM |
-H | 17 nM | 12 nM | |
Amide Linker | -C(O)NH- | 0.35 nM | 0.13 nM |
-CH₂NH- | >1000 nM | >1000 nM | |
Pyridine Substituent | 5-CF₃ | 0.35 nM | 0.13 nM |
5-H | 8.9 nM | 6.2 nM |
Computational approaches played a pivotal role in optimizing taranabant's CB1 receptor selectivity over CB2 (>1000-fold). Homology modeling of CB1 based on rhodopsin templates identified a narrow, elongated binding pocket distinct from CB2's more spherical binding site. Docking simulations revealed that the (1R,2R)-configuration optimally positions the 3-cyanophenyl group for π-stacking with F170³.²⁷/W172⁵.⁴³, while the pyridine trifluoromethyl group occupies a lipophilic subpocket lined by L193 and V196 [7].
Molecular dynamics simulations demonstrated that the gem-dimethyl group adjacent to the ether oxygen restricts conformational flexibility, reducing the entropic penalty upon binding by 3.2 kcal/mol compared to the mono-methyl analog. Quantum mechanical calculations further revealed that the amide carbonyl forms a critical hydrogen bond with K192³.²⁸ with bond length dynamics averaging 2.85Å, while the (1R,2R)-stereochemistry prevents steric clashes with F174³.³² and F177³.³⁵ that occur with other stereoisomers [6] [7].
Free energy perturbation (FEP) calculations accurately predicted the 300-fold activity difference between stereoisomers by computing relative binding affinities (ΔΔG = 3.4 kcal/mol for (1R,2R) vs. (1S,2S)). Virtual screening of analogs using this model identified the 5-trifluoromethylpyridine as optimal for both potency and metabolic stability, balancing hydrophobic interactions and resistance to oxidative metabolism [3] [7].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2